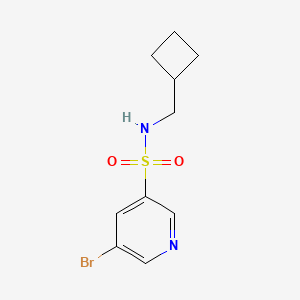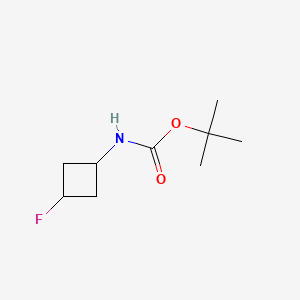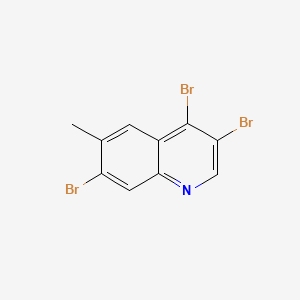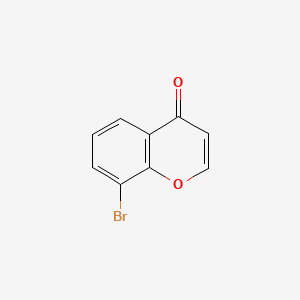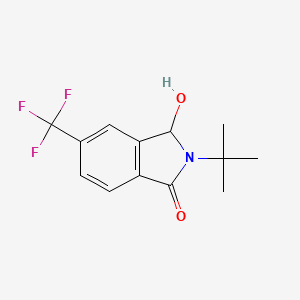
tert-Butyl (6-chloro-5-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a significant intermediate of 1H-indazole derivatives . It has an empirical formula of C16H28BNO4, a CAS number of 885693-20-9, and a molecular weight of 309.21 .
Synthesis Analysis
The compound is synthesized through two substitution reactions . The structure is corroborated by FTIR, 1H, and 13C NMR spectroscopy, and MS .Molecular Structure Analysis
The optimized molecular structure of the compound coheres with the single crystal structure ascertained via the experiment . The DFT calculations found 98.28% stable conformers and 1.72% unstable conformers .Chemical Reactions Analysis
The compound can be aromatized at the C5 position through the Suzuki–Miyaura reaction, and the structure can be further modified to exploit the derivation of the indazole structure type .Physical and Chemical Properties Analysis
The compound has a molecular weight of 309.21 . More detailed physical and chemical properties are not available in the current resources.Applications De Recherche Scientifique
Intermédiaires de Synthèse de Médicaments
Le composé tert-Butyl (6-chloro-5-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate est un intermédiaire précieux dans la synthèse de divers médicaments. Par exemple, des composés similaires ont été utilisés pour la synthèse de médicaments hypocholestérolémiants tels que l'atorvastatine et la rosuvastatine .
Composés Biologiquement Actifs
Il sert également d'intermédiaire important dans la création de composés biologiquement actifs. Un exemple est son rôle dans la synthèse du crizotinib, qui est utilisé dans le traitement du cancer .
Synthèse Enzymatiques
Ce composé peut être impliqué dans des processus de synthèse enzymatiques qui sont cruciaux pour la production de blocs de construction chiraux utilisés dans les produits pharmaceutiques .
Recherche et Développement
Dans les milieux de recherche, de tels intermédiaires sont essentiels pour développer de nouveaux agents thérapeutiques et comprendre les mécanismes biologiques .
Mécanisme D'action
Target of Action
It’s known that boronic esters, such as this compound, are often used in the suzuki-miyaura cross-coupling reaction , a widely applied transition metal catalyzed carbon-carbon bond-forming reaction . This suggests that the compound could target molecules that undergo such reactions.
Mode of Action
The compound likely interacts with its targets through the Suzuki-Miyaura cross-coupling reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway affected by this compound . The downstream effects of this pathway can lead to the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .
Pharmacokinetics
It’s important to note that the susceptibility to hydrolysis of boronic pinacol esters, such as this compound, is influenced by the ph and can be considerably accelerated at physiological ph . This could impact the compound’s bioavailability.
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a broad array of diverse molecules with high enantioselectivity .
Action Environment
Environmental factors such as pH can influence the action, efficacy, and stability of this compound . For instance, the rate of hydrolysis of boronic pinacol esters can be considerably accelerated at physiological pH , which could impact the compound’s stability and efficacy.
Analyse Biochimique
Biochemical Properties
It is known that it is a significant intermediate of 1H-indazole derivatives . Indazole derivatives have been reported to have anticancer, antiviral, antibacterial, antiprotozoal, antipsychotic, anti-inflammatory, analgesic, and radiosensitization effects . Therefore, it is plausible that “tert-Butyl (6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate” may interact with enzymes, proteins, and other biomolecules involved in these biological activities.
Cellular Effects
Given its role as an intermediate in the synthesis of indazole derivatives, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propriétés
IUPAC Name |
tert-butyl N-[6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BClN2O4/c1-14(2,3)22-13(21)20-10-8-11(12(18)19-9-10)17-23-15(4,5)16(6,7)24-17/h8-9H,1-7H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCHNZMSXFZTTID-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2Cl)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00694428 |
Source


|
| Record name | tert-Butyl [6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00694428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1310404-53-5 |
Source


|
| Record name | Carbamic acid, N-[6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1310404-53-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl [6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00694428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
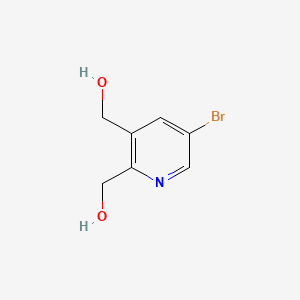
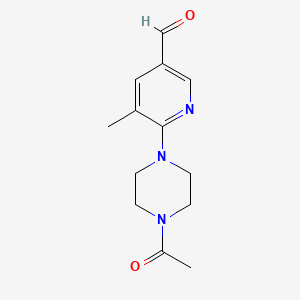
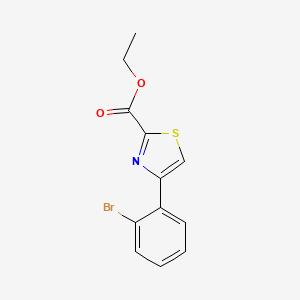
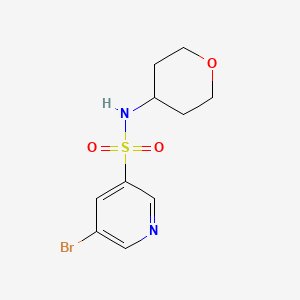


![2-(Benzo[b]thiophen-2-yl)pyridin-3-ol](/img/structure/B578580.png)
